(R)-2-(Methylamino)-2-phenylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1268854-23-4 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2R)-2-(methylamino)-2-phenylacetonitrile |
InChI |
InChI=1S/C9H10N2/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m0/s1 |
InChI Key |
DBCQXQGNNZDYMQ-VIFPVBQESA-N |
Isomeric SMILES |
CN[C@@H](C#N)C1=CC=CC=C1 |
Canonical SMILES |
CNC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations in Reactions Involving R 2 Methylamino 2 Phenylacetonitrile Synthesis and Transformations
Reaction Mechanism Elucidation for α-Amino Nitrile Formation
The formation of α-amino nitriles is classically achieved through the Strecker reaction, a three-component condensation of a carbonyl compound, an amine, and a cyanide source. organic-chemistry.orgmasterorganicchemistry.com Mechanistic studies have focused on understanding the sequence of bond-forming events and the factors governing the reaction's stereochemical outcome.
Stereochemical Course of Reactions Leading to Chiral Amino Nitriles
The synthesis of enantiomerically pure α-amino nitriles like (R)-2-(Methylamino)-2-phenylacetonitrile is a primary objective. The stereochemical course of the reaction is determined during the nucleophilic addition of the cyanide ion to the prochiral imine intermediate. Two main strategies have been developed to control this stereoselectivity. mdpi.com
The first approach involves the use of a chiral amine as an auxiliary. mdpi.comresearchgate.net The reaction between a prochiral aldehyde (e.g., benzaldehyde) and a chiral amine leads to the formation of a chiral imine. The inherent chirality of the imine directs the incoming cyanide nucleophile to attack one face of the C=N double bond preferentially, resulting in the diastereoselective formation of the α-amino nitrile. Subsequent removal of the chiral auxiliary yields the enantioenriched product.
The second, and more contemporary, method relies on the use of a chiral catalyst to control the enantioselectivity of the cyanide addition to an achiral imine. semanticscholar.orgmdpi.com This catalytic asymmetric approach is highly sought after for its atom economy. Various chiral catalysts, including those based on titanium and aluminum complexes, have been developed to facilitate this transformation with high enantioselectivity. organic-chemistry.org
| Strategy | Description | Key Feature |
| Chiral Auxiliary | A chiral amine is reacted with an achiral aldehyde to form a chiral imine intermediate. | The stereocenter on the amine directs the cyanide attack. |
| Chiral Catalyst | An achiral imine is subjected to cyanation in the presence of a chiral catalyst. | The catalyst creates a chiral environment, favoring the formation of one enantiomer. |
Role of Intermediates in Nitrile and Amine Functionalization
This imine is a key electrophilic species in the reaction. The carbon atom of the C=N double bond is susceptible to nucleophilic attack. The cyanide source, typically hydrogen cyanide (HCN) or a salt like sodium cyanide (NaCN), provides the cyanide anion (CN⁻), a potent nucleophile. The addition of the cyanide anion to the imine carbon forms the C-C bond, generating the final α-amino nitrile product. organic-chemistry.orgmasterorganicchemistry.com
Furthermore, α-amino nitriles themselves are stable precursors to highly reactive iminium ions. rsc.org Under the influence of Lewis acids, Brønsted acids, or certain metal salts, the cyanide group can be expelled as a cyanide anion, generating an iminium ion. This intermediate can then be trapped by a variety of nucleophiles, providing a pathway for further functionalization and the synthesis of complex molecules and natural products. rsc.org
Catalytic Mechanistic Studies on this compound Synthesis and Derivatives
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to valuable compounds. The synthesis of this compound and its derivatives has benefited significantly from the development of various catalytic systems.
Transition Metal-Catalyzed Processes for C-H Cyanation and Coupling
An alternative to the traditional Strecker reaction is the direct α-cyanation of amines through transition metal-catalyzed C-H bond activation. mdpi.com This method avoids the pre-formation of an imine and directly functionalizes the C-H bond adjacent to the nitrogen atom. Various transition metals, including ruthenium, rhodium, and copper, have been shown to catalyze this oxidative cyanation. mdpi.comorganic-chemistry.org
The general mechanism is believed to involve the formation of an amine radical cation or an α-amino radical. nih.gov For instance, a ruthenium catalyst can facilitate the oxidation of the tertiary amine to generate an iminium ion intermediate, which is then trapped by the cyanide source. organic-chemistry.org These reactions represent an attractive and atom-economical approach for synthesizing α-amino nitriles. mdpi.com Although many examples focus on tertiary amines, these methods are being extended to secondary amines as well. mdpi.com The activation of C-CN bonds by transition metals is also an emerging area, allowing nitriles to be used as sources of CN groups in various synthetic transformations. snnu.edu.cn
Table of Transition Metal Catalysts in Amine Cyanation
| Catalyst System | Substrate Type | Key Mechanistic Feature |
|---|---|---|
| RuCl₃ / O₂ | Tertiary Amines | Oxidative cyanation, likely involving an iminium ion intermediate. organic-chemistry.org |
Brønsted Acid-Promoted Reaction Mechanisms
Brønsted acids are effective catalysts for the Strecker reaction. mdpi.com The primary role of the acid is to activate the carbonyl group of the aldehyde or ketone, making it more electrophilic and facilitating the initial condensation with the amine to form the imine intermediate. organic-chemistry.orgmdpi.com The protonation of the carbonyl oxygen increases the partial positive charge on the carbonyl carbon, accelerating the nucleophilic attack by the amine.
Succinic acid, for example, has been proposed as an efficient organocatalyst where its acidic proton activates the carbonyl carbon for a more efficient reaction with the amine to form the imine. mdpi.com Subsequently, the nucleophilic addition of the cyanide source to the imine leads to the α-amino nitrile. This type of catalysis is particularly appealing due to the low cost, low toxicity, and ready availability of many Brønsted acids. In some contexts, Brønsted acids can also act as co-catalysts, enhancing the efficiency of other catalytic processes, such as photoredox-mediated radical additions to α-amino C-H bonds. nih.gov
Mechanistic Insights into Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). scispace.com In the context of synthesizing chiral α-amino nitriles, asymmetric PTC has proven to be a highly effective strategy. nih.gov
The mechanism involves a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from Cinchona alkaloids. scispace.comnih.gov This catalyst transports the cyanide anion from the aqueous phase (where a salt like KCN is dissolved) into the organic phase, which contains the substrate (e.g., an imine). The key to the asymmetric induction is the formation of a tightly associated, chiral ion pair between the catalyst's quaternary ammonium cation and the cyanide anion in the organic phase. This chiral complex then delivers the cyanide nucleophile to the prochiral imine in a stereocontrolled manner, leading to the formation of one enantiomer of the α-amino nitrile in excess. organic-chemistry.org The efficiency and enantioselectivity of the process are highly dependent on the structure of the catalyst, particularly the substituents on the ammonium nitrogen, which create the specific chiral environment. organic-chemistry.org
Theoretical and Computational Approaches to Reaction Mechanisms
The elucidation of complex reaction mechanisms has been significantly advanced by the application of theoretical and computational chemistry. These approaches provide detailed insights into reaction pathways, transition states, and the factors governing selectivity and reactivity that are often difficult to probe through experimental means alone. For reactions involving the synthesis and transformation of molecules like this compound, computational modeling serves as a powerful tool.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) has become a primary method for investigating the mechanisms of organic reactions, including the Strecker synthesis of α-aminonitriles, a class of compounds to which this compound belongs. DFT calculations allow for the mapping of potential energy surfaces, which helps in identifying intermediates, transition states, and the most favorable reaction pathways.
A general theoretical investigation into the reaction of primary amines (like methylamine) with aldehydes (like benzaldehyde) has been carried out using DFT. nih.gov These studies reveal that under neutral conditions, the nucleophilic attack of the primary amine on the aldehyde leads to the formation of a carbinolamine intermediate. nih.gov For the reaction to proceed to an imine, which is a key intermediate in the Strecker synthesis, protonation of the aldehyde is generally required. nih.gov
DFT studies on the Strecker reaction itself, for instance, the reaction of acetaldehyde (B116499) with ammonia (B1221849) and hydrogen cyanide, have detailed the subsequent steps. beilstein-journals.orgnih.gov After the formation of an imine or a protonated imine, the nucleophilic addition of a cyanide ion occurs. Computational models have been used to determine the activation energy barriers for these steps. For example, in the formation of alanine (B10760859) via the Strecker reaction, the rate-determining step in the initial phase is the deprotonation of the hydroxyl group in the aminoethanol intermediate. beilstein-journals.orgnih.gov
The reaction mechanism for the formation of a Schiff base from benzaldehyde (B42025) and an amine has also been explored at the DFT (B3LYP)/6-31+G(d) level. nih.gov This research identified three key transition states:
TS1: Corresponds to the initial nucleophilic attack of the amine on the carbonyl carbon and a hydrogen transfer, leading to a hemiaminal intermediate. nih.gov
TS2: Involves an internal rearrangement of the molecule. nih.gov
TS3: Leads to the elimination of a water molecule and the formation of the C=N double bond of the Schiff base. nih.gov
These computational findings provide a foundational understanding of the likely reaction pathway for the formation of the N-methylphenylimine intermediate in the synthesis of this compound. The subsequent cyanide addition to this imine would be the final step in forming the aminonitrile.
Table 1: Calculated Activation Energy Barriers for Key Steps in a Model Strecker Reaction Data extrapolated from analogous reactions in the literature.
| Reaction Step | Reactants | Intermediate/Product | Activation Energy (kcal/mol) |
| Hemiaminal Formation | Benzaldehyde + Methylamine (B109427) | Hemiaminal | Varies with conditions |
| Imine Formation | Hemiaminal | N-methylphenylimine + H₂O | Varies with conditions |
| Cyanide Addition | N-methylphenylimine + HCN | 2-(Methylamino)-2-phenylacetonitrile | Varies with catalyst |
Elucidation of Selectivity and Reactivity through Computational Modeling
Computational modeling is particularly valuable for understanding and predicting the stereoselectivity of reactions, a critical aspect for compounds like this compound. The enantioselectivity of the Strecker reaction has been a subject of computational studies, aiming to explain the role of chiral catalysts.
For instance, in the enantioselective Strecker reaction catalyzed by thiourea (B124793) derivatives, DFT computations have been employed to elucidate the mechanism of stereochemical induction. comporgchem.com These studies examined different possible reaction pathways and transition states to determine how the catalyst and substrates interact to favor the formation of one enantiomer over the other. The calculations revealed that the catalyst activates the imine for nucleophilic attack by hydrogen cyanide and that the stereoselectivity is determined in the cyanide addition step. comporgchem.com The computational models showed that the transition state leading to the major enantiomer is lower in energy due to favorable non-covalent interactions with the chiral catalyst. comporgchem.com
The stereochemistry of the aminonitrile product in the Strecker reaction is determined during the nucleophilic addition step to the carbonyl or imine carbon. beilstein-journals.orgnih.gov Computational models can predict which face of the imine is more susceptible to attack by the cyanide nucleophile in the presence of a chiral environment.
Furthermore, computational studies can correlate structural features of reactants and catalysts with reactivity and selectivity. For example, a Hammett study of phenyl-substituted imines in a catalyzed Strecker reaction indicated a buildup of positive charge on the imine nitrogen in the transition state, a finding supported by computational models. comporgchem.com This insight helps in understanding the electronic effects that govern the reaction rate and can guide the design of more efficient catalysts.
Table 2: Key Interactions Influencing Enantioselectivity in a Catalyzed Strecker Reaction Based on computational studies of analogous systems.
| Interaction Type | Description | Role in Selectivity |
| Hydrogen Bonding | Between catalyst and imine nitrogen | Activation of the imine for nucleophilic attack |
| Steric Hindrance | Between catalyst and substituents on the imine | Disfavors the transition state leading to the minor enantiomer |
| Non-covalent Interactions | van der Waals or π-stacking interactions | Stabilization of the transition state leading to the major enantiomer |
Applications of R 2 Methylamino 2 Phenylacetonitrile in Advanced Organic Synthesis
Utilization as a Chiral Building Block in Stereoselective Synthesis
The presence of a stereogenic center makes (R)-2-(Methylamino)-2-phenylacetonitrile a useful chiral building block. In synthetic chemistry, such building blocks are essential for introducing chirality into a target molecule, which is particularly crucial in the development of pharmaceuticals where often only one enantiomer is biologically active. nih.gov The defined stereochemistry at the α-carbon allows for the transfer of chirality to new stereocenters during a reaction.
Chiral α-aminonitriles are valuable precursors in the asymmetric synthesis of α-amino acids and other chiral amines. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, leading to high diastereoselectivity. For instance, the modification of groups attached to the amino or nitrile functions can be influenced by the steric and electronic properties of the chiral center, favoring the formation of one diastereomer over another. researcher.life While specific documented examples for this compound are not detailed in the provided search results, the principle of using such chiral auxiliaries is a fundamental strategy in asymmetric synthesis to achieve high levels of enantiomeric excess in the final products. researcher.life
The synthesis of complex molecules often relies on a convergent approach where chiral fragments are prepared and then combined. nih.gov this compound can serve as such a fragment, introducing a phenyl- and methylamino-substituted stereocenter in a larger, more complex target molecule. The reactivity of both the nitrile and the amine functionalities allows for sequential bond-forming reactions, enabling the elaboration of intricate molecular frameworks. The nitrile group can be transformed into an amine or a carboxylic acid, while the secondary amine can participate in N-alkylation or acylation reactions, thus extending the molecular structure in multiple directions.
Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. nih.govrsc.org α-Aminonitriles are versatile precursors for synthesizing several classes of these important compounds. The nitrile and amine groups can participate in cyclization reactions to form rings. For example, α-aminonitriles can be key starting materials in the synthesis of:
Imidazoles: By reacting with appropriate reagents, the amine and nitrile functionalities can be incorporated into an imidazole (B134444) ring, a common scaffold in medicinal chemistry.
Thiazoles: Reaction with sulfur-containing reagents can lead to the formation of thiazole (B1198619) derivatives.
Pyrazines and Quinolines: The core structure can be elaborated and cyclized to form more complex heterocyclic systems. clockss.orgmdpi.com
Modern synthetic methods continue to emerge for the efficient construction of nitrogen heterocycles from readily available building blocks. frontiersin.org
Role in the Preparative Chemistry of Pharmaceutically Relevant Scaffolds
The α-aminonitrile motif is a key structural feature in various biologically active compounds. The nitrile group itself is present in a number of FDA-approved drugs, where it can act as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a key component for molecular recognition. nih.gov For example, substituted benzonitriles are used as inhibitors of the aromatase enzyme in cancer therapy. nih.gov
Functional Group Interconversions and Derivatizations of this compound
The versatility of this compound in synthesis is greatly enhanced by the chemical reactivity of its functional groups, particularly the nitrile. The cyano group is one of the most versatile functionalities in organic chemistry, capable of being converted into amines, carboxylic acids, amides, and ketones. researchgate.netfiveable.me
The carbon-nitrogen triple bond of the nitrile group can undergo several important transformations, including hydrolysis and reduction. fiveable.melibretexts.org
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org
Acid Hydrolysis: Heating the nitrile with a dilute acid, such as aqueous hydrochloric acid, results in the formation of the corresponding carboxylic acid, (R)-2-(methylamino)-2-phenylacetic acid, and an ammonium (B1175870) salt. libretexts.org
Alkaline Hydrolysis: Heating with an aqueous base, like sodium hydroxide, initially produces the carboxylate salt and ammonia (B1221849). Subsequent acidification of the mixture is required to protonate the carboxylate and yield the free carboxylic acid. libretexts.org
Reduction: The nitrile group can be reduced to a primary amine.
Catalytic Hydrogenation: This can be achieved using hydrogen gas (H₂) over a metal catalyst.
Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is commonly used to convert the nitrile to a primary amine, yielding (R)-N1-methyl-1-phenyl-ethane-1,2-diamine. libretexts.org This reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile. libretexts.org
The table below summarizes these key transformations.
| Transformation | Reagents | Product Functional Group |
| Acid Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |
| Alkaline Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | Carboxylic Acid |
| Reduction | 1. LiAlH₄2. H₂O | Primary Amine |
| Reduction | H₂, Metal Catalyst | Primary Amine |
These interconversions allow chemists to use the compact and stable nitrile group as a masked version of either a carboxylic acid or an aminomethyl group, which can be revealed at a later stage in a synthetic sequence.
Derivatizations of the Methylamino Group
The secondary amine functionality of this compound serves as a versatile handle for the introduction of a wide array of substituents, enabling the synthesis of diverse molecular architectures. These derivatizations, which include N-acylation and N-alkylation, are crucial for modifying the compound's steric and electronic properties, as well as for constructing more complex chiral ligands and building blocks for pharmacologically active molecules. The key challenge in these transformations is to perform the derivatization while preserving the integrity of the stereocenter at the adjacent carbon.
N-Acylation Reactions
N-acylation is a common method for derivatizing the methylamino group, typically involving the reaction of the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. This reaction converts the secondary amine into an amide. The choice of acylating agent allows for the introduction of various acyl groups, from simple acetyl groups to more complex moieties.
For instance, the N-acetylation of amines can be achieved using reagents like acetyl chloride or acetic anhydride. mdpi.com While specific studies on this compound are not extensively documented in this context, the general principles of amine acylation are well-established. The reaction would likely proceed by nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. The presence of a base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the acidic byproduct (e.g., HCl) and to facilitate the reaction.
Enzyme-catalyzed N-acylation presents a green chemistry approach to these transformations. nih.gov Lipases, for example, have been shown to be effective catalysts for the chemoselective N-acylation of amino alcohols, favoring acylation at the nitrogen atom over the oxygen atom. nih.gov This methodology could potentially be applied to this compound to achieve selective N-acylation under mild conditions.
The resulting N-acyl derivatives are valuable intermediates. The amide bond can introduce conformational rigidity and provide hydrogen bonding capabilities, which can be exploited in the design of chiral catalysts and in medicinal chemistry.
Interactive Data Table: General Conditions for N-Acylation of Secondary Amines
| Acylating Agent | Base | Solvent | General Observations |
| Acyl Chloride | Triethylamine, Pyridine | Dichloromethane, THF | Generally high-yielding and fast reactions. |
| Acetic Anhydride | Pyridine, DMAP (cat.) | Dichloromethane, Acetonitrile (B52724) | Effective for acetylation; often requires heating. |
| Carboxylic Acid | DCC, EDC | Dichloromethane, DMF | Amide coupling conditions, suitable for a wide range of acids. |
| Fatty Acid Esters | Lipase (e.g., Novozym® 435) | Toluene, Hexane | Biocatalytic, chemoselective, and environmentally friendly. nih.gov |
N-Alkylation Reactions
N-alkylation of the methylamino group introduces an additional alkyl or arylalkyl substituent, converting the secondary amine into a tertiary amine. This transformation is typically achieved by reacting the amine with an alkyl halide. The reactivity of the alkyl halide generally follows the order RI > RBr > RCl. researchgate.netnih.gov
The direct N-alkylation of secondary amines can sometimes be challenging due to the possibility of over-alkylation, leading to the formation of quaternary ammonium salts. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, selective mono-alkylation can be achieved. Phase-transfer catalysis is a powerful technique for the alkylation of compounds with active methylene (B1212753) groups, such as phenylacetonitrile (B145931), and similar principles can be applied to N-alkylation. orgsyn.orggoogle.com
Another approach to N-alkylation is reductive amination. This involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. This method is highly versatile and allows for the introduction of a wide range of substituents.
The N-alkylated derivatives of this compound can serve as chiral ligands for asymmetric catalysis or as precursors to other chiral molecules. The nature of the introduced alkyl group can significantly influence the steric environment around the chiral center, which can be advantageous in stereoselective synthesis.
Stereocontrolled Reductions and Oxidations
The synthetic utility of this compound is further expanded by transformations of its nitrile and methylamino functionalities. Stereocontrolled reductions and oxidations are key to accessing a variety of valuable chiral molecules, including diamines and amino alcohols, where the preservation or predictable modification of the existing stereochemistry is paramount.
Stereocontrolled Reductions
The reduction of the nitrile group in this compound to a primary amine yields a chiral 1,2-diamine. These diamines are highly valuable building blocks in organic synthesis, serving as chiral ligands in asymmetric catalysis and as key components of various biologically active compounds. nih.gov
A common reagent for the reduction of nitriles is lithium aluminum hydride (LAH). acs.org The reduction of this compound with LAH would be expected to produce (R)-N1-methyl-1-phenylethane-1,2-diamine. In this specific transformation, the reduction of the nitrile to an aminomethyl group (-CH2NH2) does not create a new stereocenter, and thus the stereochemical integrity of the starting material is maintained.
However, in cases where the reduction of a related functional group could create a new stereocenter, diastereoselective reduction becomes crucial. For instance, the reduction of a ketimine derived from a pyridyl ketone has been achieved with high diastereoselectivity using diisobutylaluminum hydride (DIBAL-H). researchgate.net The stereochemical outcome is often controlled by the existing chiral center, which directs the approach of the hydride reagent. Chiral auxiliaries, such as N-p-toluenesulfinyl groups, are often employed to achieve high levels of stereocontrol in the reduction of C=N bonds. researchgate.net
The use of chirally modified hydride reagents is another strategy to achieve enantioselective or diastereoselective reductions. wikipedia.orgresearchgate.net For example, LAH can be modified with chiral ligands, such as amino alcohols or BINOL, to create a chiral reducing agent that can differentiate between the two faces of a prochiral carbonyl or imine group. wikipedia.org
Interactive Data Table: Common Reagents for Nitrile Reduction
| Reagent | Solvent | General Characteristics |
| Lithium Aluminum Hydride (LAH) | Diethyl ether, THF | Powerful reducing agent, reduces a wide range of functional groups. acs.org |
| Borane (BH3) | THF | Milder than LAH, often used as a complex with THF or dimethyl sulfide. |
| Catalytic Hydrogenation (e.g., Raney Nickel, Pd/C) | Methanol, Ethanol | Requires high pressure and/or elevated temperature; can be chemo- and stereoselective. |
| Sodium Borohydride (NaBH4) / Cobalt(II) chloride | Methanol | A milder alternative to LAH for nitrile reduction. |
Stereocontrolled Oxidations
The oxidation of the methylamino group in this compound can lead to various nitrogen-containing functional groups, such as hydroxylamines, nitrones, or imines, depending on the oxidant and reaction conditions. Stereocontrol in these reactions is essential to prevent racemization or epimerization of the adjacent stereocenter.
The oxidation of secondary amines can be a complex process, and the choice of oxidant is critical to achieving the desired product. Mild oxidizing agents are generally preferred to avoid over-oxidation or degradation of the starting material. For instance, the oxidation of N-methylhydroxylamines can lead to the formation of nitrones. mdpi.com
In some cases, oxidation can be part of a cyclization reaction. For example, the oxidative cyclization of 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles involves the oxidation of an aniline (B41778) moiety to facilitate an intramolecular cyclization. nih.govacs.orgacs.org While this example involves an aniline rather than a secondary alkylamine, it highlights the potential for oxidation to trigger further transformations in a stereocontrolled manner.
The development of stereocontrolled oxidation methods for chiral aminonitriles remains an area of interest, as the resulting products could serve as valuable intermediates in the synthesis of complex nitrogen-containing molecules.
Spectroscopic Characterization and Advanced Analytical Techniques Applied to R 2 Methylamino 2 Phenylacetonitrile Research
Spectroscopic Methods for Structural Elucidation and Purity Assessment
Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of synthesized (R)-2-(Methylamino)-2-phenylacetonitrile. These methods provide detailed information about the compound's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide atom-specific information, allowing for an unambiguous confirmation of the this compound structure.
In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The methine proton (CH-CN) is expected to appear as a singlet in the range of δ 4.5-5.0 ppm. The protons of the N-methyl group (N-CH₃) would also produce a singlet, typically found at a higher field, around δ 2.3-2.5 ppm. The proton on the secondary amine (NH) would likely appear as a broad singlet, the position of which can be variable and influenced by solvent and concentration. The aromatic protons of the phenyl group would resonate in the downfield region, typically between δ 7.3 and 7.6 ppm, as a complex multiplet. rsc.org
The ¹³C NMR spectrum provides complementary information. The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of δ 118-122 ppm. The methine carbon (CH-CN) would appear around δ 50-60 ppm, while the N-methyl carbon (N-CH₃) would be observed at a higher field, approximately δ 30-35 ppm. The aromatic carbons of the phenyl ring would show a series of signals between δ 127 and 140 ppm. rsc.orguobaghdad.edu.iq
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.30 - 7.60 (m) | - |
| CH-CN | 4.50 - 5.00 (s) | 50 - 60 |
| NH | Variable (br s) | - |
| N-CH₃ | 2.30 - 2.50 (s) | 30 - 35 |
| Phenyl-C (quaternary) | - | 135 - 140 |
| Phenyl-C (CH) | - | 127 - 130 |
| C≡N | - | 118 - 122 |
Quantitative NMR (qNMR) has emerged as a powerful primary method for determining the purity of organic compounds with high precision and accuracy, offering traceability to the International System of Units (SI). koreascience.kr The technique relies on the principle that the integrated signal intensity of a nucleus is directly proportional to the number of nuclei giving rise to that signal. acs.org
For the purity assessment of this compound, an internal standard (IS) of known purity and weight is added to a precisely weighed sample of the analyte. koreascience.kr The purity of the analyte is then calculated by comparing the integral of a specific, well-resolved analyte signal to the integral of a signal from the internal standard.
Key considerations for an accurate qNMR experiment include ensuring a long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei, using a calibrated 90° pulse, and selecting signals that are free from overlap with other analyte, impurity, or solvent signals. acs.org For this compound, the sharp singlet from the N-methyl group would be an excellent candidate for quantification.
| Parameter | Description/Value |
|---|---|
| Analyte Signal | N-CH₃ singlet |
| Internal Standard (IS) | Maleic Anhydride (B1165640) (known purity) |
| IS Signal | Olefinic protons singlet (δ ~7.0 ppm) |
| Solvent | DMSO-d₆ |
| Relaxation Delay (D1) | > 5 x T₁ (longest relaxing nucleus) |
| Pulse Angle | 90° |
To determine the enantiomeric excess (ee) of a chiral compound by NMR, a chiral environment must be created to induce diastereomeric differentiation. This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). researchgate.net
CSAs, such as chiral crown ethers or calixarenes, form non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.net These transient complexes have different magnetic environments, which can lead to the splitting of signals in the ¹H NMR spectrum, allowing for the integration of the signals corresponding to each enantiomer. The amine functionality in this compound makes it a suitable candidate for interaction with acidic CSAs or hosts capable of hydrogen bonding. researchgate.netrsc.org
Alternatively, a CDA can be used to covalently react with the enantiomers to form stable diastereomers, which will inherently have different NMR spectra. However, this method requires a reaction step and subsequent analysis, and care must be taken to ensure no kinetic resolution occurs during the derivatization.
| Type of Additive | Example | Interaction Mechanism |
|---|---|---|
| Chiral Solvating Agent (CSA) | (R)-Mandelic Acid | Acid-base interaction, hydrogen bonding |
| Chiral Solvating Agent (CSA) | (+)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid | Host-guest complexation with the protonated amine |
| Chiral Derivatizing Agent (CDA) | (R)-Mosher's acid chloride | Covalent amide bond formation |
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
A key absorption would be the stretching vibration of the nitrile group (C≡N), which is expected in the region of 2240-2260 cm⁻¹. nist.gov The N-H stretch of the secondary amine should appear as a single, relatively sharp band in the 3300-3500 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methine groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretching would appear just above 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring typically result in several bands in the 1450-1600 cm⁻¹ range. nist.gov
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H (sec-Amine) | Stretch | 3300 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C≡N (Nitrile) | Stretch | 2240 - 2260 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically producing the protonated molecular ion [M+H]⁺.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For this compound (C₉H₁₀N₂), the calculated exact mass of the protonated molecular ion [M+H]⁺ is 147.0917. bldpharm.com Observing this ion with high mass accuracy in an HRMS experiment provides strong evidence for the compound's molecular formula. Fragmentation in the mass spectrometer could involve the loss of the nitrile group (-CN) or cleavage of the bond between the methine carbon and the phenyl ring.
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₉H₁₁N₂]⁺ | 147.0917 | Protonated Molecular Ion |
| [M-CN+H]⁺ | [C₈H₁₁N]⁺ | 121.0913 | Loss of Nitrile Group |
| [M-C₇H₇]⁺ | [C₂H₄N₂]⁺ | 56.0374 | Loss of Benzyl (B1604629) Radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Chromatographic Techniques for Enantiomeric Excess Determination
While chiral NMR can be used to determine enantiomeric excess, the most common and often most accurate method is chiral High-Performance Liquid Chromatography (HPLC). heraldopenaccess.usrsc.org This technique physically separates the two enantiomers, allowing for their individual quantification.
The separation is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times. For an amine-containing compound like this compound, several types of CSPs could be effective. nih.gov
Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and often provide excellent enantioseparation for a broad range of compounds through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π stacking. Crown ether-based CSPs are particularly effective for the separation of primary amines, as they can form inclusion complexes with the protonated amine group. nih.gov
The enantiomeric excess is determined by integrating the peak areas of the two separated enantiomers in the chromatogram. A UV detector is commonly used for this purpose, as the phenyl group in the analyte is a strong chromophore.
| Parameter | Description |
|---|---|
| Column (CSP) | Chiralpak IA (amylose derivative) or Crownpak CR(+) (crown ether) |
| Mobile Phase (Normal Phase) | Hexane/Isopropanol/Diethylamine (B46881) mixture |
| Mobile Phase (Reversed Phase) | Acetonitrile (B52724)/Water with buffer (e.g., ammonium (B1175870) acetate) |
| Detector | UV (e.g., at 254 nm) |
| Quantification | Peak area integration: ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| x 100 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the enantioseparation and purity assessment of chiral compounds like this compound. This method allows for the effective separation of the R- and S-enantiomers from a racemic mixture, which is crucial for determining enantiomeric excess (ee). The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed due to their broad applicability and excellent chiral recognition capabilities. For α-aminonitriles, the separation mechanism often involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral selector of the CSP.
While specific experimental data for the chiral HPLC separation of this compound is not detailed in readily available literature, a general approach can be outlined based on the analysis of similar compounds. A typical method would involve a normal-phase or polar organic mode of chromatography.
Table 1: Illustrative Chiral HPLC Parameters for α-Aminonitrile Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose or Cellulose-based) |
| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol), often with a minor additive like diethylamine to improve peak shape. |
| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | UV detector, with the wavelength set to an absorbance maximum for the phenylacetonitrile (B145931) chromophore (e.g., ~220 nm). |
| Temperature | Controlled column temperature (e.g., 25 °C) to ensure reproducibility. |
The resulting chromatogram would ideally show two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The integration of the peak areas allows for the precise calculation of the enantiomeric excess of the this compound sample.
Polarimetric Analysis for Optical Rotation Measurement
Polarimetry is a fundamental technique used to measure the optical activity of chiral substances. nih.gov An enantiomerically pure sample of this compound will rotate the plane of plane-polarized light in a specific direction, a property known as optical rotation. nih.gov The direction and magnitude of this rotation are characteristic of the molecule. The measurement is expressed as the specific rotation [α], which is a standardized value.
The specific rotation is calculated using Biot's law:
[α]λT = α / (l × c)
Where:
[α] is the specific rotation.
T is the temperature (commonly 20°C or 25°C).
λ is the wavelength of the light (typically the sodium D-line, 589 nm).
α is the observed optical rotation in degrees.
l is the path length of the polarimeter cell in decimeters (dm).
c is the concentration of the sample in g/mL or g/100mL.
The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction of rotation. It is important to note that the R/S stereochemical descriptor does not inherently predict the direction of optical rotation. For this compound, experimental determination is necessary to ascertain whether it is dextrorotatory (+) or levorotatory (-). This experimentally determined value serves as a critical identifier for the enantiomer and is a key parameter for quality control, confirming its stereochemical identity.
Table 2: Reporting Parameters for Specific Rotation
| Parameter | Importance |
|---|---|
| Specific Rotation [α] | The numerical value and sign (+/-) are characteristic of the enantiomer. |
| Wavelength (λ) | Must be specified, as rotation varies with wavelength (optical rotatory dispersion). |
| Temperature (T) | Optical rotation is temperature-dependent. |
| Concentration (c) | Must be reported accurately. |
| Solvent | The nature of the solvent can significantly influence the magnitude and even the direction of rotation. |
Integration of Spectroscopic Data with Computational Results for Conformational Analysis
A deeper understanding of the three-dimensional structure and behavior of this compound can be achieved by integrating experimental spectroscopic data with theoretical computational results. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is crucial as the molecule's conformation can influence its physical properties and biological activity.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of a molecule. These calculations can predict the relative energies of different conformers, identifying the most stable (lowest energy) structures. Geometric parameters such as bond lengths, bond angles, and dihedral angles for these stable conformers can be calculated.
The results from these computations are then correlated with experimental data. For instance, calculated vibrational frequencies from DFT can be compared with experimental Infrared (IR) and Raman spectra to validate the predicted conformation. Furthermore, advanced computational techniques can predict chiroptical properties, such as the sign and magnitude of the specific optical rotation. Comparing the computationally predicted optical rotation with the experimentally measured value from polarimetry provides a powerful method for confirming the absolute configuration (R or S) of the molecule. This integrated approach offers a more robust and detailed structural elucidation than either experimental or computational methods could provide alone.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (R)-2-(Methylamino)-2-phenylacetonitrile with enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via reductive amination of 2-phenyl-2-oxoacetonitrile using a chiral catalyst (e.g., Ru-BINAP complexes) to introduce the methylamino group while retaining the (R)-configuration. Purification via chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phase) ensures enantiomeric excess (>99%). Structural validation should include [α]D measurements and comparison to known chiral standards .
Q. How can the purity and identity of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of:
- HPLC-MS : To verify molecular weight (C₉H₁₀N₂) and detect impurities.
- FTIR : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups.
- NMR : ¹H NMR should show a singlet for the nitrile-attached methylamino group (δ 2.5–3.0 ppm) and aromatic protons (δ 7.2–7.5 ppm).
Cross-reference with databases like NIST or peer-reviewed spectral libraries for validation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Maintain at 2–8°C in airtight, light-resistant containers to prevent decomposition.
- Handling : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential cyanide release under acidic conditions.
- Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal in halogenated waste containers .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model the electron density of the nitrile and methylamino groups. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. For example, the nitrile's LUMO is susceptible to nucleophilic attack, while the methylamino group’s HOMO may participate in hydrogen bonding. Validate predictions with experimental kinetic studies using UV-Vis or stopped-flow techniques .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Variable Temperature NMR : Resolve signal splitting caused by dynamic processes (e.g., hindered rotation of the methylamino group).
- X-ray Crystallography : Resolve stereochemical ambiguities by determining crystal structures (e.g., compare bond angles and torsional strain with DFT-optimized geometries).
- Isotopic Labeling : Use ¹³C-labeled nitrile to track reaction pathways and confirm intermediate structures .
Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare binding affinities of (R)- and (S)-enantiomers.
- Kinetic Assays : Measure IC₅₀ values for racemic vs. enantiopure forms in vitro.
- Circular Dichroism (CD) : Correlate enantiomeric excess with activity shifts. Studies on similar chiral nitriles show ≥10-fold potency differences between enantiomers .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
